N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Sigma-1 receptor binding affinity neuropsychopharmacology

HBK-15 (CAS 1448075-26-0) is a uniquely differentiated multimodal antagonist with partial ERK1/2-biased 5-HT1A agonism, sigma-1 receptor agonism (Ki 24.86 nM), and procognitive efficacy at low doses (0.625 mg/kg). Superior to vortioxetine and lurasidone in reversing NMDA hypofunction-induced memory deficits. Critical for studies requiring combined antidepressant-like activity and cognitive enhancement. Confirmed seizure threshold profile safer than HBK-14. Incomparable to generic 2-methoxyphenylpiperazine analogs. Contact us for purity, pricing, and availability.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 1448075-26-0
Cat. No. B2914979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
CAS1448075-26-0
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C18H24N4O3/c1-14-15(13-20-25-14)18(23)19-7-8-21-9-11-22(12-10-21)16-5-3-4-6-17(16)24-2/h3-6,13H,7-12H2,1-2H3,(H,19,23)
InChIKeyZBOOOQGBDPHDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

HBK-15: A Multimodal 2-Methoxyphenylpiperazine Derivative with Differentiated Serotonergic and Sigma-1 Receptor Pharmacology for Advanced Neuropsychiatric Research


The compound designated HBK-15 (CAS 1448075-26-0) is a 2-methoxyphenylpiperazine derivative that functions as a multimodal antagonist at serotonin 5-HT1A, 5-HT7, and 5-HT3 receptors, with additional moderate affinity for dopamine D2 receptors and high affinity for sigma-1 receptors [1]. It demonstrates biased signaling properties at the 5-HT1A receptor, acting as a partial agonist at the ERK1/2 arm while antagonizing other pathways, a profile that distinguishes it from structurally analogous compounds within the 2-methoxyphenylpiperazine class [2].

Why HBK-15 Cannot Be Substituted by Other 2-Methoxyphenylpiperazine Analogs for Serotonergic Research Applications


Despite sharing a common 2-methoxyphenylpiperazine pharmacophore, closely related analogs such as HBK-14 and HBK-10 exhibit markedly divergent receptor profiles and functional properties [1]. HBK-15 is the only compound within this series that demonstrates ERK1/2-biased 5-HT1A receptor signaling, sigma-1 receptor agonism with a Ki of 24.86 nM, and memory-enhancing properties at sub-acute antidepressant doses [2]. Generic substitution based solely on structural similarity would fail to recapitulate this unique multimodal profile, potentially leading to erroneous conclusions in behavioral or mechanistic studies.

HBK-15 Quantitative Differentiation Evidence: Validated Head-to-Head Comparisons Against Closest Analogs in Preclinical Models


Sigma-1 Receptor Affinity: HBK-15 Versus the 2-Methoxyphenylpiperazine Core Scaffold

HBK-15 demonstrates a high affinity for the sigma-1 receptor (pKi = 7.604, Ki = 24.86 nM) as determined by radioligand binding assays [1]. In contrast, the core 2-methoxyphenylpiperazine moiety is reported to have a Ki of approximately 11,200 nM at the sigma receptor in guinea pig brain membranes [2]. This represents an approximately 450-fold improvement in affinity conferred by the full HBK-15 structure, establishing a critical differentiation point versus simpler piperazine fragments that lack the sigma-1 targeting capability.

Sigma-1 receptor binding affinity neuropsychopharmacology

Antidepressant-Like Efficacy Dose Potency: HBK-15 Versus HBK-14 After Chronic Administration in Mice

After chronic intraperitoneal administration, HBK-15 produced significant antidepressant-like effects and elevated hippocampal serotonin at doses of 0.625 and 1.25 mg/kg, as measured in the forced swim test and by neurochemical analysis in mice [1]. Its closest analog, HBK-14, required a 2.5 mg/kg dose to achieve comparable effects in the same experimental paradigm [1]. This indicates that HBK-15 is effective at approximately one-quarter the dose of HBK-14 for chronic antidepressant-like outcomes.

antidepressant serotonin behavioral pharmacology

Rapid Onset Behavioral Efficacy in BDNF Val66Met Polymorphism Model: HBK-15 Versus Prototypical SSRIs

A single dose of HBK-15 reversed depressive-like and cognitive deficits in a translational mouse model carrying the human BDNF Val66Met polymorphism, a genotype associated with impaired activity-dependent BDNF release, increased depression vulnerability, and reduced responsiveness to conventional selective serotonin reuptake inhibitors (SSRIs) [1]. SSRIs, such as fluoxetine, typically require chronic administration (weeks) to produce antidepressant effects and show diminished efficacy in the BDNF Val66Met context [1]. HBK-15's ability to retain antidepressant-like efficacy in this model after a single dose represents a qualitative differentiation from standard-of-care serotonergic agents, which are not expected to show rapid, single-dose effects in this model.

rapid-acting antidepressant BDNF Val66Met treatment resistance

Cognitive Rescue Under NMDA Hypofunction: HBK-15 Versus Vortioxetine and Lurasidone

In a mouse model of MK-801-induced NMDA receptor hypofunction, HBK-15 reversed both recognition and spatial memory deficits across acquisition and retrieval phases. Under identical experimental conditions, vortioxetine and lurasidone—two clinically approved multimodal antidepressants with procognitive claims—showed only limited benefits [1]. This comparative outcome directly demonstrates that HBK-15 possesses a broader spectrum of cognitive rescue efficacy in this NMDA hypofunction paradigm, which is highly relevant for modeling cognitive deficits in schizophrenia and depression.

cognition NMDA schizophrenia memory

Memory-Enhancing Property Differentiation: HBK-15 Versus HBK-14

HBK-15 uniquely demonstrates memory-enhancing properties and the ability to ameliorate scopolamine-induced cognitive impairments at 0.625 mg/kg (i.p.) in mice, as evaluated in the step-through passive avoidance task [1]. HBK-14, tested in the identical paradigm, showed no effect on muscarinic receptors and did not produce this memory-enhancing benefit [1]. This functional divergence, with HBK-15 possessing very weak cholinolytic properties while HBK-14 showing none, directly translates to a differential behavioral outcome.

memory enhancement cholinergic procognitive

Seizure Threshold Safety Profile: HBK-15 Versus HBK-14 in Electroconvulsive Models

Most conventional antidepressants lower the seizure threshold. In comparative seizure tests in mice, HBK-14 increased seizure thresholds in three different tests, while HBK-15 was active only in the maximal electroshock seizure threshold (MEST) and 6-Hz tests, but not in all models [1]. This differential effect suggests that HBK-15 may possess a more favorable seizure safety profile compared to HBK-14, which could be critical in research targeting epileptogenesis or co-morbid depression-epilepsy models.

seizure threshold safety pharmacology antidepressant

Preferred Research Application Domains for HBK-15 Based on Validated Differentiation Evidence


Probing Sigma-1 Receptor-Mediated Cognitive Enhancement in NMDA Hypofunction Models

With a sigma-1 receptor Ki of 24.86 nM, HBK-15 serves as a high-affinity pharmacological tool for dissecting sigma-1-mediated mechanisms in cognition [1]. It shows superior efficacy compared to vortioxetine and lurasidone in reversing memory deficits under NMDA receptor hypofunction, making it the compound of choice for modeling cognitive impairment in schizophrenia and treatment-resistant depression [1].

Investigating ERK1/2-Biased 5-HT1A Signaling for Rapid Antidepressant Mechanisms

HBK-15 is uniquely differentiated by its partial agonist activity at the ERK1/2 arm of the 5-HT1A receptor while blocking β-arrestin recruitment and cAMP inhibition [1]. This functional selectivity profile enables researchers to specifically interrogate the role of G-protein-biased signaling in rapid antidepressant onset, particularly in translational models resistant to conventional serotonergic drugs [1].

Cognitive and Mood Disorder Research Requiring Memory-Enhancing Properties

Unlike its closest analog HBK-14, HBK-15 demonstrates the ability to reverse scopolamine-induced cognitive deficits at low doses (0.625 mg/kg), a property linked to its unique receptor profile [1]. This makes HBK-15 the only candidate in the HBK series suitable for preclinical studies where both antidepressant-like activity and cognitive enhancement are required endpoints [1].

Safety Pharmacology Studies Evaluating Seizure Risk in Antidepressant Development

HBK-15 exhibits a more favorable seizure threshold profile compared to HBK-14, with activity limited to MEST and 6-Hz tests rather than broad seizure threshold increases [1]. This profile makes HBK-15 a superior reference compound for evaluating the convulsive liability of multimodal serotonergic agents in preclinical safety pharmacology [1].

Quote Request

Request a Quote for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.